N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide is a synthetic small molecule characterized by a pyrrolidine core substituted with a (S)-2-amino-3-methyl-butyryl group at the 1-position and an N-isopropyl acetamide moiety at the 3-methyl position (Fig. 1). It has been cataloged under multiple synonyms, including AKOS027389508 and KB-56959 .
Properties
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-10(2)14(16)15(20)17-7-6-13(8-17)9-18(11(3)4)12(5)19/h10-11,13-14H,6-9,16H2,1-5H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOZYIVDPUMECZ-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)CN(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)CN(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the amino acid derivative and the isopropyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) has been reported to be effective in similar syntheses .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halogens, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by disrupting their cell membranes or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Structural Features :
- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle contributing to conformational rigidity.
- N-isopropyl acetamide : A hydrophobic substituent influencing lipophilicity and membrane permeability.
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents, ring systems, stereochemistry, or functional groups. Below is a systematic comparison:
Variation in Amino Acyl Groups
Analysis: The methyl branch in the target compound’s acyl group enhances steric bulk, which may improve target binding specificity compared to the shorter 2-aminopropanoyl analog .
Variation in Heterocyclic Core
Analysis: Piperidine-based analogs exhibit increased ring flexibility, which may enhance or disrupt binding to target proteins depending on steric requirements. The R vs.
Functional Group Modifications
Analysis: The chloroacetyl derivative’s electrophilic chlorine may confer reactivity, useful in prodrug designs but posing stability challenges .
Stereochemical Variations
Analysis : Stereochemical mismatches (e.g., R-configuration in piperidine) may disrupt binding to chiral targets, underscoring the importance of enantiomeric purity in therapeutic applications .
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C14H27N3O2
- Molecular Weight : 269.38 g/mol
- CAS Number : 1401665-79-9
The compound's structure features a pyrrolidine ring, which is significant for its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Anticonvulsant Activity : The compound has shown potential in reducing seizure activity in animal models. Its structural similarity to known anticonvulsants suggests it may interact with GABAergic systems, enhancing inhibitory neurotransmission .
- Anticancer Properties : Preliminary studies indicate cytotoxic effects against certain cancer cell lines. The compound's mechanism may involve apoptosis induction and inhibition of cell proliferation .
- Neuroprotective Effects : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress, possibly through antioxidant mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity Implication |
|---|---|
| Pyrrolidine Ring | Essential for receptor binding and activity |
| Isopropyl Group | Enhances lipophilicity and cellular uptake |
| Amino Acid Substitution | Influences selectivity and potency |
Study 1: Anticonvulsant Activity Assessment
A study conducted on rodent models assessed the anticonvulsant effects of the compound using the pentylenetetrazol (PTZ) model. Results indicated a significant reduction in seizure frequency at doses of 10 mg/kg and 20 mg/kg, with a maximum effect observed at the higher dose .
Study 2: Cytotoxicity Evaluation
In vitro tests on human cancer cell lines (e.g., A431 and Jurkat) revealed that the compound exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin. The observed cytotoxicity was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
